molecular formula C8H10ClNO B025841 2-(2-Amino-6-chlorophenyl)ethanol CAS No. 100376-53-2

2-(2-Amino-6-chlorophenyl)ethanol

Cat. No. B025841
M. Wt: 171.62 g/mol
InChI Key: PVBOKNRVNJCKRR-UHFFFAOYSA-N
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Description

  • 2-(2-Amino-6-chlorophenyl)ethanol is a compound of interest in synthetic chemistry and pharmacology. It has applications in the synthesis of various pharmaceutical intermediates.

Synthesis Analysis

  • Synthesis Methods

    Various methods for synthesizing chlorophenyl ethanol derivatives have been explored. For instance, Yang Lirong (2007) discusses the synthesis of 2-(4-Chlorophenyl)ethanol through esterification and reduction, achieving over 95% yield under specific reaction conditions (Yang Lirong, 2007).

  • Biocatalytic Approaches

    Studies like that by Ni et al. (2012) have explored the asymmetric reduction of chlorophenyl ethanones using microbial cells, achieving high yields and enantiomeric excesses (Ni, Zhang, & Sun, 2012).

Molecular Structure Analysis

  • X-ray crystallography and NMR spectroscopy are common techniques used to characterize the molecular structure of chlorophenyl ethanol derivatives. For example, the study on mononuclear zinc(II) complexes provides insights into the structural features of related compounds (Habbadi et al., 1998).

Chemical Reactions and Properties

  • Reactivity

    Studies like that by Castro et al. (2003) investigate the kinetics and mechanisms of reactions involving similar phenyl carbonates, providing insights into the reactivity of chlorophenyl ethanol compounds (Castro et al., 2003).

  • Catalysis

    Research on amino alcohol ligands used in asymmetric catalysis, such as that by Reinheimer et al. (2012), can be relevant for understanding the catalytic applications of chlorophenyl ethanol derivatives (Reinheimer, Hickman, Moretti, Ouyang, Kantardjieff, & Johnson, 2012).

Physical Properties Analysis

  • The physical properties, such as solubility, melting point, and boiling point, can be inferred from studies focusing on similar chlorophenyl compounds. For instance, research on the crystalline structures of related compounds provides valuable data on physical characteristics (Percino et al., 2008).

Chemical Properties Analysis

  • Chemical properties, including acidity, basicity, and reactivity with other chemical groups, can be deduced from studies like that by Tanaka et al. (1989), which investigates transformations of related compounds under various conditions (Tanaka, Yasuo, Aizawa, & Torii, 1989).

Scientific Research Applications

Safety And Hazards

The compound is classified as a combustible solid . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(2-amino-6-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBOKNRVNJCKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351904
Record name 2-(2-amino-6-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-6-chlorophenyl)ethanol

CAS RN

100376-53-2
Record name 2-(2-amino-6-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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